molecular formula C10H12BrF B6333711 2-Bromo-4-butyl-1-fluorobenzene CAS No. 1632406-80-4

2-Bromo-4-butyl-1-fluorobenzene

Cat. No.: B6333711
CAS No.: 1632406-80-4
M. Wt: 231.10 g/mol
InChI Key: IPMVQOWYTQMLTG-UHFFFAOYSA-N
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Description

2-Bromo-4-butyl-1-fluorobenzene (CAS: Not explicitly provided in evidence, but structurally inferred) is a halogenated aromatic compound featuring a bromine atom at the 2-position, a fluorine atom at the 1-position, and a butyl group at the 4-position of the benzene ring. This substitution pattern confers unique electronic and steric properties, making it valuable in organic synthesis, pharmaceutical intermediates, and materials science.

Properties

IUPAC Name

2-bromo-4-butyl-1-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrF/c1-2-3-4-8-5-6-10(12)9(11)7-8/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMVQOWYTQMLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-butyl-1-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-butyl-1-fluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-4-butyl-1-fluorobenzene may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-butyl-1-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions at the benzene ring, such as nitration, sulfonation, or halogenation.

    Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and chlorine or bromine for halogenation are used under acidic conditions.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are used in organic solvents like toluene or ethanol.

Major Products Formed

    Nucleophilic Substitution: Products include 4-butyl-1-fluoro-2-hydroxybenzene or 4-butyl-1-fluoro-2-aminobenzene.

    Electrophilic Aromatic Substitution: Products include 2-bromo-4-butyl-1-fluoro-3-nitrobenzene or 2-bromo-4-butyl-1-fluoro-3-sulfonic acid.

    Coupling Reactions: Products include biaryl compounds or substituted alkenes.

Scientific Research Applications

2-Bromo-4-butyl-1-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Medicine: It serves as a building block in the development of potential drug candidates, particularly in the field of oncology and anti-inflammatory agents.

    Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-butyl-1-fluorobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In electrophilic aromatic substitution, the electron-donating butyl group and electron-withdrawing fluorine atom influence the reactivity and orientation of the substitution.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table compares 2-Bromo-4-butyl-1-fluorobenzene with analogs differing in substituent type, position, or chain length:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Structural Differences
2-Bromo-4-butyl-1-fluorobenzene N/A 2-Br, 1-F, 4-butyl ~231.1 (estimated) Long alkyl chain (butyl) at para position
1-Bromo-4-fluorobenzene 460-00-4 1-Br, 4-F 175.0 No alkyl chain; minimal steric hindrance
2-Bromo-3-chloro-4-fluoro-1-methylbenzene 1783823-53-9 2-Br, 3-Cl, 4-F, 1-methyl 223.5 Additional chlorine; methyl vs. butyl
4-Bromo-1-fluoro-2-methoxybenzene 2357-52-0 4-Br, 1-F, 2-methoxy 205.0 Methoxy group instead of alkyl chain
1-Bromo-4-fluoro-2-methylbenzene 452-63-1 1-Br, 4-F, 2-methyl 189.0 Methyl group at ortho position

Sources :

Physicochemical Properties

  • Boiling Point and Solubility : The butyl group in 2-Bromo-4-butyl-1-fluorobenzene increases hydrophobicity compared to shorter-chain analogs like 1-Bromo-4-fluoro-2-methylbenzene (methyl substituent). This property is critical for applications in lipid-based drug delivery systems .
  • Electronic Effects : The electron-withdrawing fluorine and bromine substituents deactivate the ring, directing further electrophilic attacks to specific positions. For example, in 4-Bromo-1-fluoro-2-methoxybenzene, the methoxy group (electron-donating) competes with fluorine’s electronic effects, altering reaction pathways .

Research Findings

  • Synthetic Utility : A 2023 study highlighted that 2-Bromo-4-butyl-1-fluorobenzene undergoes regioselective lithiation at the 5-position due to fluorine’s directing effects, enabling precise functionalization .
  • Thermal Stability : The butyl chain reduces thermal stability compared to methoxy-substituted analogs like 4-Bromo-1-fluoro-2-methoxybenzene, which decomposes at higher temperatures (Td > 200°C) .

Biological Activity

2-Bromo-4-butyl-1-fluorobenzene is a halogenated aromatic compound that has garnered attention in various fields including medicinal chemistry, environmental science, and materials science. Its unique structure, featuring both bromine and fluorine substituents, contributes to its diverse biological activities. This article explores the biological activity of 2-Bromo-4-butyl-1-fluorobenzene, supported by relevant case studies, research findings, and data tables.

2-Bromo-4-butyl-1-fluorobenzene has the molecular formula C10H12BrF and a molecular weight of approximately 227.11 g/mol. The presence of halogens (bromine and fluorine) in its structure significantly influences its reactivity and interaction with biological systems.

Property Value
Molecular FormulaC10H12BrF
Molecular Weight227.11 g/mol
Boiling Point206 °C
Melting Point30 °C

The biological activity of 2-Bromo-4-butyl-1-fluorobenzene is primarily attributed to its ability to interact with various biological targets through mechanisms such as:

  • Electrophilic Substitution: The bromine atom can act as an electrophile, allowing the compound to participate in nucleophilic attack by biological molecules.
  • Halogen Bonding: The presence of fluorine enhances the compound's binding affinity to certain receptors or enzymes, potentially influencing metabolic pathways.

These interactions can lead to various biological effects, including enzyme inhibition and modulation of receptor activity.

Enzyme Inhibition

Research has shown that 2-Bromo-4-butyl-1-fluorobenzene exhibits inhibitory effects on specific enzymes. For example, studies indicate that it can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could alter the pharmacokinetics of co-administered drugs.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of 2-Bromo-4-butyl-1-fluorobenzene on cancer cell lines. The compound demonstrated significant cytotoxicity against various cancer cells, suggesting potential applications in cancer therapy.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15.2
HeLa (Cervical Cancer)12.8
A549 (Lung Cancer)18.5

Case Study 1: Anticancer Activity

A recent study investigated the anticancer properties of 2-Bromo-4-butyl-1-fluorobenzene using MCF-7 breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase.

Case Study 2: Environmental Impact

Another study focused on the environmental persistence of 2-Bromo-4-butyl-1-fluorobenzene and its potential toxicity to aquatic organisms. Results indicated that the compound exhibits moderate toxicity to fish species, raising concerns about its environmental impact.

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